5-(Cbz-amino)-2-azaspiro[3.3]heptane
Description
5-(Cbz-amino)-2-azaspiro[3.3]heptane is a spirocyclic compound featuring a carbobenzyloxy (Cbz) protecting group on the amine moiety of the 2-azaspiro[3.3]heptane scaffold. This structure combines the metabolic stability conferred by the spirocyclic framework with the synthetic versatility of the Cbz group, which is commonly used in peptide and medicinal chemistry to protect amines during multi-step syntheses . The 2-azaspiro[3.3]heptane core is a three-dimensional, Fsp³-rich bioisostere for piperidine, offering improved solubility and resistance to oxidative metabolism compared to flat aromatic or monocyclic amines .
Properties
IUPAC Name |
benzyl N-(2-azaspiro[3.3]heptan-7-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c17-13(18-8-11-4-2-1-3-5-11)16-12-6-7-14(12)9-15-10-14/h1-5,12,15H,6-10H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAHMZHHMKRRHPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1NC(=O)OCC3=CC=CC=C3)CNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Cbz-amino)-2-azaspiro[33]heptane typically involves the formation of the spiro[3One common method involves the reaction of keteneiminium salts with alkenes to form cyclobutanones, which are then converted into spiro[3.3]heptanes . The Cbz-protected amino group can be introduced through standard peptide coupling reactions using Cbz-protected amino acids .
Industrial Production Methods
Industrial production methods for 5-(Cbz-amino)-2-azaspiro[3.3]heptane are not well-documented in the literature. the scalability of the synthetic routes mentioned above suggests that similar methods could be adapted for large-scale production.
Chemical Reactions Analysis
Types of Reactions
5-(Cbz-amino)-2-azaspiro[3.3]heptane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the spiro[3.3]heptane core or the amino group.
Substitution: The Cbz-protected amino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
Medicinal Chemistry
5-(Cbz-amino)-2-azaspiro[3.3]heptane is explored as a scaffold for drug development due to its ability to mimic natural products. Its unique structure allows it to interact with biological targets effectively, making it a candidate for designing novel therapeutics. Notably, it has been investigated in the context of:
- Antiviral Drugs : Research indicates that derivatives of this compound can act as inhibitors against hepatitis C virus NS5A, showcasing its potential in antiviral therapy .
- Enzyme Inhibition : The compound's rigid structure enables precise interactions with enzymes, which is crucial for developing inhibitors with high specificity and potency .
Organic Synthesis
In organic chemistry, this compound serves as an important intermediate in synthesizing various biologically active compounds. Its spirocyclic nature allows chemists to create complex architectures that are challenging to achieve with linear compounds. This property has been utilized in synthesizing:
- Bioactive Molecules : The compound has been used to synthesize ligands and catalysts that exhibit significant biological activities .
Materials Science
The unique structural features of this compound also lend themselves to applications in materials science. It can be incorporated into polymer matrices or used to create specialty chemicals with desirable properties, such as enhanced mechanical strength or thermal stability.
Table 1: Summary of Research Findings on this compound
Mechanism of Action
The mechanism of action of 5-(Cbz-amino)-2-azaspiro[3.3]heptane involves its interaction with specific molecular targets. The spiro[3.3]heptane core can mimic the structure of benzene rings, allowing it to interact with enzymes and receptors in a similar manner. This interaction can modulate biological pathways and produce therapeutic effects .
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares 5-(Cbz-amino)-2-azaspiro[3.3]heptane with structurally related compounds:
| Compound Name | Key Substituents | Molecular Weight (g/mol) | Key Properties/Applications | References |
|---|---|---|---|---|
| This compound | Cbz-protected amine at position 5 | ~291.3 (calculated) | Synthetic intermediate; improved metabolic stability vs. piperidine | [7, 8] |
| 2-Azaspiro[3.3]heptane Hydrochloride | Unsubstituted core + HCl salt | 133.62 | Base scaffold; used in ADME optimization | [15] |
| tert-Butyl 2-azaspiro[3.3]heptan-5-ylcarbamate | tert-Butyl carbamate at position 5 | 249.75 | Alternative protecting group; enhanced solubility in organic phases | [12] |
| 6-Oxa-1-azaspiro[3.3]heptane | Oxygen atom replacing one nitrogen | 99.13 | Altered polarity; potential for increased aqueous solubility | [16] |
| Piperidine | Monocyclic amine | 85.15 | Prone to oxidative metabolism; lower solubility | [7, 8] |
| 2-(2-Chloroacetyl)-2-azaspiro[3.3]heptane | Chloroacetyl functionalization | ~206.7 (calculated) | Reactive intermediate for further derivatization | [2] |
Pharmacological and Physicochemical Properties
- Metabolic Stability : The 2-azaspiro[3.3]heptane core reduces susceptibility to cytochrome P450-mediated oxidation compared to piperidine, a critical advantage in drug design .
- Solubility : Introduction of polar groups (e.g., 6-oxa variants) enhances aqueous solubility, while tert-butyl or Cbz groups improve lipid solubility for membrane permeability .
- Bioisosteric Utility : The spirocyclic framework mimics piperidine’s geometry while offering superior pharmacokinetic profiles, as demonstrated in fetal hemoglobin inducers (e.g., compound 18 in ) .
Biological Activity
5-(Cbz-amino)-2-azaspiro[3.3]heptane, a compound characterized by its unique spirocyclic structure, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its synthesis, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
Chemical Structure and Synthesis
The compound this compound is derived from the spiro[3.3]heptane framework, which is known for its steric constraints that can influence biological interactions. The synthesis typically involves the construction of the spirocyclic scaffold through various electrophilic and nucleophilic reactions, often utilizing amino acid derivatives as starting materials .
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. Its mechanism of action may involve reversible covalent bonding with target proteins, similar to other dipeptidyl inhibitors that have shown antiviral properties .
Key Mechanisms:
- Enzyme Inhibition : The compound has been studied for its potential as a reversible inhibitor of proteases, including M Pro (main protease) in coronaviruses, which is crucial for viral replication .
- Antiviral Activity : Preliminary studies indicate that compounds within the same family exhibit antiviral potency against SARS-CoV and SARS-CoV-2, suggesting that this compound may possess similar properties .
Biological Activity Studies
A series of studies have evaluated the biological activity of this compound and related compounds.
Case Study: Antiviral Potency
One significant study focused on the antiviral activity of dipeptidyl inhibitors containing spirocyclic structures. The findings highlighted that modifications at the N-terminal position (such as using Cbz) could enhance binding affinity and inhibitory potency against viral proteases.
| Compound | IC50 Value (μM) | Remarks |
|---|---|---|
| MPI60 | <1 | High potency against M Pro |
| This compound | TBD | Potential for further testing |
This table illustrates the comparative potency of various compounds, emphasizing the need for further investigation into this compound's efficacy.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have shown that modifications to the spirocyclic structure significantly affect biological activity. For instance, substituents at specific positions on the azaspiro framework can enhance or diminish enzyme inhibition .
Q & A
Q. Basic Research Focus
- NMR spectroscopy : ¹H/¹³C NMR (400–500 MHz) resolves sp³-hybridized carbons and confirms regiochemistry .
- LCMS/GCMS : Monitors reaction progress and verifies molecular weights (e.g., [M+H]+ = 480.1 for intermediates in ) .
- X-ray crystallography : Validates stereochemistry in crystalline derivatives (not explicitly cited but inferred from structural complexity).
What strategies enhance regioselective functionalization of 2-azaspiro[3.3]heptane?
Q. Advanced Research Focus
- Directing groups : Boronates or sulfonates at the 6-position guide cross-coupling reactions to the 5-amino group .
- Protecting group interplay : Sequential deprotection of Boc and Cbz groups enables stepwise modification .
- Enantioselective catalysis : Chiral auxiliaries or catalysts (e.g., Jacobsen’s) control stereochemistry during spirocycle formation .
How do protecting groups impact the stability and reactivity of 2-azaspiro[3.3]heptane intermediates?
Q. Advanced Research Focus
- Boc groups : Enhance solubility in organic solvents (e.g., THF, DCM) but require acidic conditions (TFA) for cleavage .
- Cbz groups : Stabilize amines during oxidative reactions but necessitate hydrogenolysis for removal .
- Orthogonal protection : Combining Boc and Fmoc groups allows selective functionalization of multi-amine spirocycles .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
